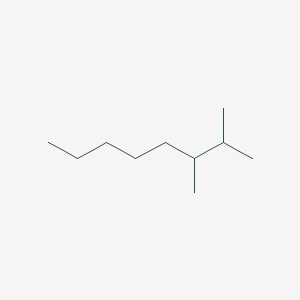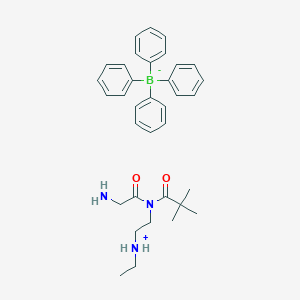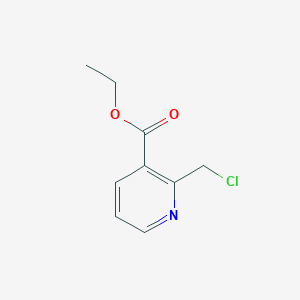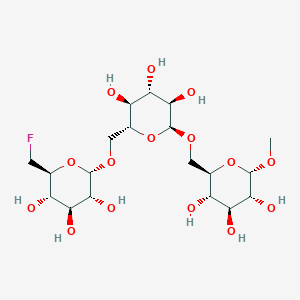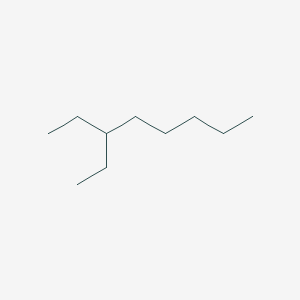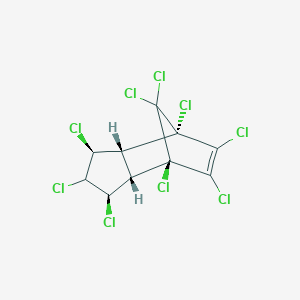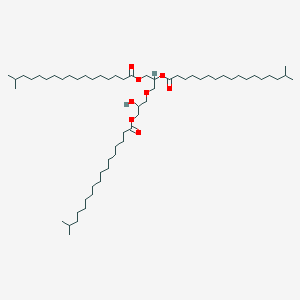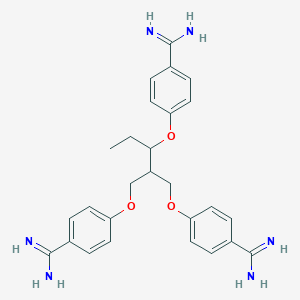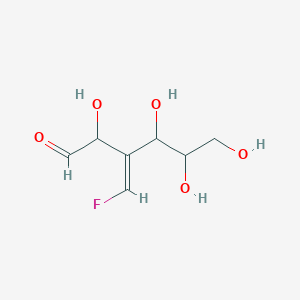
3-Deoxy-C(3)-fluoromethyleneglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-C(3)-fluoromethyleneglucose (3-DFMG) is a synthetic glucose analogue that has been widely used in scientific research due to its unique properties. It is a fluorinated glucose analogue, which means that it contains a fluorine atom in place of a hydrogen atom at the C-3 position of the glucose molecule. This modification makes 3-DFMG resistant to enzymatic degradation, and thus, it has a longer half-life than natural glucose.
Mecanismo De Acción
The mechanism of action of 3-Deoxy-C(3)-fluoromethyleneglucose is similar to natural glucose. It is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. However, due to the fluorine substitution, 3-Deoxy-C(3)-fluoromethyleneglucose is resistant to enzymatic degradation and has a longer half-life than natural glucose. This allows for the measurement of glucose uptake and utilization over a longer period of time.
Efectos Bioquímicos Y Fisiológicos
3-Deoxy-C(3)-fluoromethyleneglucose has no known biochemical or physiological effects on cells or tissues. It is taken up and metabolized in a similar manner to natural glucose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its resistance to enzymatic degradation, which allows for the measurement of glucose uptake and utilization over a longer period of time. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose can be used in various imaging techniques such as PET and MRI, which allows for non-invasive measurements of glucose metabolism in vivo.
The main limitation of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its cost. It is a synthetic compound that is more expensive than natural glucose. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose is not metabolized in the same way as natural glucose, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-Deoxy-C(3)-fluoromethyleneglucose in scientific research. One direction is the development of new imaging techniques that can better visualize glucose metabolism in vivo. Another direction is the use of 3-Deoxy-C(3)-fluoromethyleneglucose in the study of glucose metabolism in diseases such as cancer and diabetes. Additionally, the development of new synthetic glucose analogues with different properties may lead to new applications in scientific research.
Métodos De Síntesis
The synthesis of 3-Deoxy-C(3)-fluoromethyleneglucose involves several steps. The first step is the protection of the glucose molecule at the C-1 and C-2 positions using acetyl groups. The protected glucose is then converted to its corresponding C(3)-alkynyl derivative, which is then reacted with a fluorine source (e.g., Selectfluor) to produce the C(3)-fluoroalkene intermediate. This intermediate is then reduced to the final product, 3-Deoxy-C(3)-fluoromethyleneglucose, using a palladium catalyst.
Aplicaciones Científicas De Investigación
3-Deoxy-C(3)-fluoromethyleneglucose has been widely used in scientific research as a tool for studying glucose metabolism. It is used to track glucose uptake and utilization in cells and tissues. 3-Deoxy-C(3)-fluoromethyleneglucose is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. This allows for the measurement of glucose uptake and utilization using various imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Propiedades
Número CAS |
122378-47-6 |
|---|---|
Nombre del producto |
3-Deoxy-C(3)-fluoromethyleneglucose |
Fórmula molecular |
C7H11FO5 |
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
(3Z)-3-(fluoromethylidene)-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C7H11FO5/c8-1-4(5(11)2-9)7(13)6(12)3-10/h1-2,5-7,10-13H,3H2/b4-1+ |
Clave InChI |
FLTGKRAXBIHWTK-DAFODLJHSA-N |
SMILES isomérico |
C(C(C(/C(=C/F)/C(C=O)O)O)O)O |
SMILES |
C(C(C(C(=CF)C(C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(=CF)C(C=O)O)O)O)O |
Sinónimos |
3-deoxy-C(3)-fluoromethyleneglucose 3-deoxy-C(3)-fluoromethyleneglucose, 3E isomer 3-DFMG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
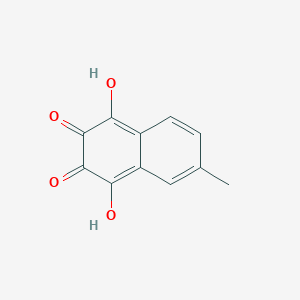
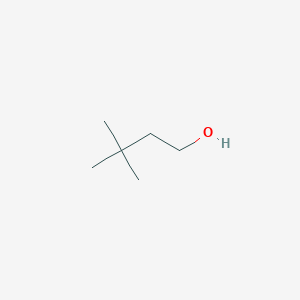
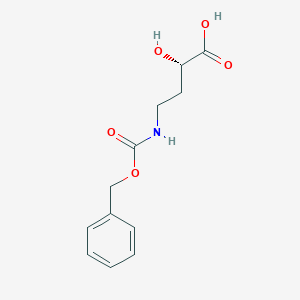
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
